(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL
Description
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL is a chiral amino alcohol featuring a 3-amino-3-phenylpropanol backbone with a 2-fluoro-4-methylphenyl substituent. The (3S) stereochemistry at the amino-bearing carbon and the fluorine atom at the ortho position of the aromatic ring distinguish its structural and electronic properties. This compound’s molecular formula is C₁₀H₁₄FNO, with a molecular weight of 183.13 g/mol (calculated).
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-fluoro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-2-3-8(9(11)6-7)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1 |
InChI Key |
RIRUUXIAGMYBHB-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@H](CCO)N)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCO)N)F |
Origin of Product |
United States |
Preparation Methods
Claisen Condensation and Amination Followed by Reduction
One established synthetic approach parallels the method used for fluoxetine precursors, adapted for fluorinated and methyl-substituted phenyl rings:
Step 1: Claisen Condensation
Acetophenone derivatives substituted with 2-fluoro-4-methyl groups undergo Claisen condensation with ethyl formate to yield benzoylacetaldehyde sodium salts. This step forms the β-keto aldehyde intermediate.Step 2: Condensation with Methylamine Hydrochloride
The crude benzoylacetaldehyde sodium salt is condensed with methylamine hydrochloride, producing the α,β-unsaturated ketone intermediate (e.g., 1-(2-fluoro-4-methylphenyl)-3-methylamino-1-propen-1-one).Step 3: Reduction to Amino Alcohol
The α,β-unsaturated ketone is reduced using sodium borohydride in glacial acetic acid at controlled temperatures (1–15 °C). This step stereoselectively converts the ketone to the corresponding β-amino alcohol, favoring the (3S)-configuration due to steric and electronic effects of the substituents.Step 4: Workup and Purification
After reduction, the reaction mixture is neutralized with sodium hydroxide, and the amino alcohol is extracted with ethyl acetate. Solvent evaporation and chromatographic purification (silica gel column chromatography with methanol/methylene chloride eluents) yield the pure amino alcohol.
Table 1. Reaction Conditions and Yields for Claisen Condensation Route
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Acetophenone (2-fluoro-4-methylphenyl), ethyl formate, NaH | Room temp | Several hours | 85–90 | Formation of benzoylacetaldehyde salt |
| 2 | Methylamine hydrochloride | Room temp | 2–4 hours | 80–85 | Formation of α,β-unsaturated ketone |
| 3 | Sodium borohydride, glacial acetic acid | 1–15 | 1–3 hours | 75–80 | Stereoselective reduction to amino alcohol |
| 4 | NaOH neutralization, extraction | Room temp | 1 hour | — | Purification by chromatography |
This method benefits from a single reduction step and avoids multiple protection/deprotection cycles, improving overall efficiency.
Enantioselective Reduction of Ketone Intermediates
An alternative approach involves the enantioselective reduction of ketone precursors bearing the 2-fluoro-4-methylphenyl substituent:
Preparation of 3-(2-fluoro-4-methylphenyl)-1-propanone derivatives as key intermediates.
Enantioselective reduction using chiral catalysts or ligands (e.g., chiral boranes or transition metal complexes) to reduce the ketone to the (3S)-amino alcohol with high enantiomeric excess.
Amination step may be performed before or after reduction depending on the route.
This method is supported by literature demonstrating stereoselective oxirane formation and subsequent ring opening to yield β-amino alcohols with controlled stereochemistry. The use of diazomethane and sulfinyl groups as chiral auxiliaries can also assist in stereocontrol.
Direct Amination of β-Hydroxy Ketones
Another method involves:
Synthesis of β-hydroxy ketones with the 2-fluoro-4-methylphenyl group.
Direct amination via reductive amination or nucleophilic substitution using ammonia or amines under catalytic hydrogenation conditions.
This route may require careful optimization to prevent over-reduction or racemization.
Analytical and Purification Techniques
Chromatography: Silica gel column chromatography using methanol/methylene chloride mixtures is standard for purification.
Extraction: Ethyl acetate is commonly used for extraction of amino alcohols from aqueous phases.
Summary Table of Preparation Routes
Research Findings and Practical Notes
The sodium borohydride reduction in acetic acid is temperature sensitive; maintaining 1–15 °C improves stereoselectivity and yield.
Using chiral auxiliaries or catalysts enhances enantioselectivity but may increase cost and complexity.
The presence of fluorine at the ortho position and methyl at para position influences the electronic environment, affecting reaction rates and stereochemical outcomes.
Purification by chromatography is necessary to achieve pharmaceutical-grade purity, especially to separate stereoisomers.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with target proteins to modulate their activity and produce therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular Properties of (3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | Stereochemistry |
|---|---|---|---|---|
| This compound | C₁₀H₁₄FNO | 183.13 | 2-fluoro, 4-methyl | (3S) |
| (3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL | C₁₀H₁₄BrNO | 244.13 | 2-bromo, 4-methyl | (3S) |
| (S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol | Not specified | Not specified | 4-trifluoromethyl | (S) |
Key Observations :
- Positional Differences: The trifluoromethyl compound () features an amino group at the C2 position of the propanol chain instead of C3, along with a strongly electron-withdrawing trifluoromethyl group. This may reduce basicity compared to the target compound’s C3-amino group .
Electronic and Steric Effects
- Fluoro vs. Bromine’s polarizability may improve hydrophobic interactions in biological systems but could reduce metabolic stability .
- Methyl vs. Trifluoromethyl Groups :
Research Implications
- Stereochemical Impact : The (3S) configuration in the target compound and its bromo analog may influence enantioselective interactions in chiral environments, such as enzyme active sites.
Biological Activity
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OL is an amino alcohol with the molecular formula CHFNO and a molecular weight of approximately 183.22 g/mol. The compound features a chiral center, an amino group (-NH), a hydroxyl group (-OH), and a fluorinated aromatic ring. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability , which are critical for its interactions with biological targets. The compound's stereochemistry, indicated by the (3S) configuration, plays a significant role in its biological activity.
Research indicates that this compound may interact with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes or receptors. This interaction can influence various biological pathways, which is crucial for its therapeutic applications.
Enzyme Interaction
Studies have shown that this compound can modulate enzyme activity through hydrogen bonding facilitated by its amino and hydroxyl groups. The fluorinated aromatic ring may enhance binding affinity to target proteins, leading to increased potency in inhibiting or activating biological pathways.
Case Studies
- Inhibition Studies : Various studies have focused on the compound's ability to inhibit specific enzymes relevant to disease processes. For instance, it has been noted that compounds with similar structures exhibit enhanced inhibition of serotonin uptake, suggesting potential applications in treating mood disorders .
- Receptor Modulation : The ability of this compound to modulate receptor activity has been explored in several pharmacological contexts, including its role in influencing neurotransmitter systems.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | CHFNO | Potential enzyme inhibitor | Unique fluorinated structure enhances lipophilicity |
| (3S)-3-Amino-3-(2-chloro-4-methylphenyl)propan-1-OL | CHClNO | Modulates receptor activity | Chlorine substituent affects binding affinity |
| (3S)-3-Amino-3-(4-fluorophenyl)propan-1-OL | CHFNO | Inhibitory effects on serotonin uptake | Similar mechanism of action |
Applications in Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. It serves as a precursor for drug development and has applications in synthesizing more complex molecules. Its diverse biological activity suggests potential roles in treating various conditions, including neurological disorders and metabolic diseases.
Q & A
Q. How should researchers address discrepancies between in silico ADME predictions and experimental pharmacokinetic data?
- Methodological Answer : Reconcile differences by refining computational parameters (e.g., logP adjustments based on experimental octanol-water partitioning). Validate with in vivo rodent studies measuring plasma half-life (t₁/₂) and bioavailability. Use LC-MS/MS for metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
